molecular formula C15H19N3O2 B7547999 N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide

Cat. No. B7547999
M. Wt: 273.33 g/mol
InChI Key: KRUNBDFRFSHXBS-UHFFFAOYSA-N
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Description

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a useful tool for investigating Parkinson's disease and other neurological disorders. In

Scientific Research Applications

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to investigate the mechanisms underlying Parkinson's disease and other neurological disorders. This compound+ selectively damages dopaminergic neurons in the brain, leading to a loss of motor function and other symptoms associated with Parkinson's disease. By studying the effects of this compound+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of the disease and develop new treatments.

Mechanism of Action

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ exerts its toxic effects by selectively accumulating in dopaminergic neurons and inhibiting mitochondrial respiration. This leads to a buildup of reactive oxygen species and oxidative stress, which ultimately results in cell death. The selective toxicity of this compound+ for dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells, which facilitates the uptake of this compound+ into the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound+ are well documented. This compound+ selectively damages dopaminergic neurons in the brain, leading to a loss of motor function and other symptoms associated with Parkinson's disease. In addition, this compound+ has been shown to induce oxidative stress and inflammation, which can contribute to the development of other neurological disorders.

Advantages and Limitations for Lab Experiments

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ has several advantages as a tool for investigating neurological disorders. It selectively damages dopaminergic neurons, making it a useful model for studying Parkinson's disease. In addition, this compound+ is relatively easy to synthesize and can be administered in a variety of ways, including intravenous injection, intraperitoneal injection, and oral gavage.
However, there are also several limitations to using this compound+ in lab experiments. First, this compound+ is a potent neurotoxin that can be dangerous if not handled properly. Second, the selective toxicity of this compound+ for dopaminergic neurons means that it may not accurately reflect the pathophysiology of other neurological disorders. Finally, the effects of this compound+ can be highly variable depending on the dose, route of administration, and other experimental conditions.

Future Directions

Despite its limitations, N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ remains a valuable tool for investigating Parkinson's disease and other neurological disorders. In the future, researchers may seek to develop new analogs of this compound+ that have improved selectivity and safety profiles. In addition, researchers may use this compound+ in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Finally, researchers may use this compound+ to investigate the potential therapeutic benefits of various drugs and other interventions for Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, this compound, or this compound+, is a valuable tool for investigating Parkinson's disease and other neurological disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of the disease. While there are limitations to using this compound+ in lab experiments, its potential applications in scientific research are vast. As research in this area continues to evolve, we can expect to see new insights into the pathophysiology of neurological disorders and new treatments for these devastating diseases.

Synthesis Methods

The synthesis of N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide+ involves the reaction of N-methyl-4-phenylpyridinium iodide with propylamine in the presence of sodium cyanoborohydride. The resulting product is then oxidized with potassium permanganate to yield this compound+. The synthesis of this compound+ is a complex process that requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

N-methyl-6-oxo-1-phenyl-N-propyl-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-11-17(2)15(20)13-9-10-14(19)18(16-13)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUNBDFRFSHXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=NN(C(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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